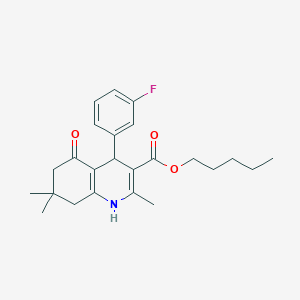![molecular formula C15H19ClN4O2 B4950344 N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide](/img/structure/B4950344.png)
N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylphenyl derivatives and 1-methylpiperidine. The reaction conditions would likely involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
科学的研究の応用
N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other hydrazinecarbonyl derivatives or compounds with similar aromatic and heterocyclic structures.
Uniqueness
The uniqueness of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide could lie in its specific chemical structure, which may confer unique reactivity or biological activity compared to other similar compounds.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-10-3-4-11(16)9-13(10)17-14(21)15(22)19-18-12-5-7-20(2)8-6-12/h3-4,9H,5-8H2,1-2H3,(H,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHVHVPCGJVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2S)-({[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B4950262.png)
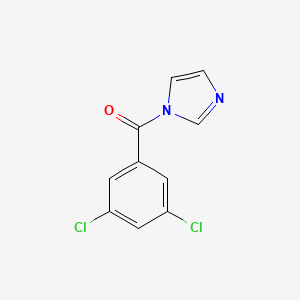
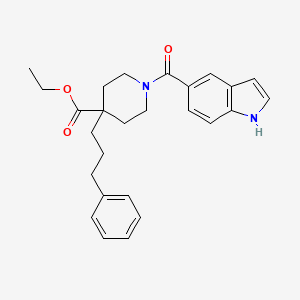
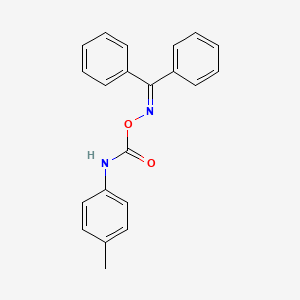
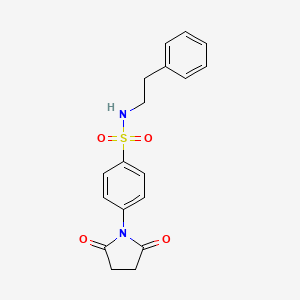
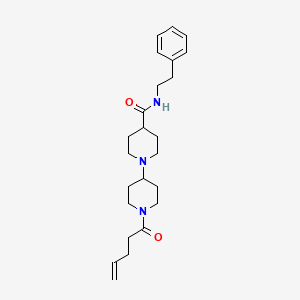
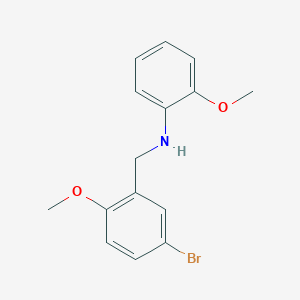
![4-[(diethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B4950319.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-pyridinyl)propanamide bis(trifluoroacetate)](/img/structure/B4950327.png)
![[4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B4950331.png)
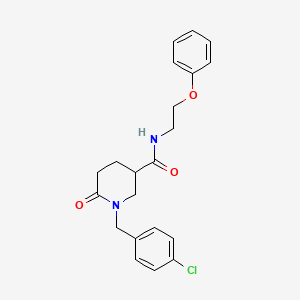
![5-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4950350.png)
![N-(4-{[5-(4-chlorophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4950363.png)
